3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
Description
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Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZFAQOKWZGMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645208 | |
| Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267880-81-9 | |
| Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Overview: The Significance of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
An In-depth Technical Guide to 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile. We will delve into its core properties, synthesis, strategic applications, and safe handling, providing expert insights grounded in established chemical principles.
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile, identified by CAS Number 267880-81-9 , is a highly functionalized aromatic β-ketonitrile.[1] Its structure is distinguished by a central benzoylacetonitrile core flanked by two trifluoromethyl (CF₃) groups at the meta positions. These CF₃ groups are not mere decorations; they are powerful electron-withdrawing moieties that profoundly influence the molecule's reactivity and physicochemical properties.
The strategic importance of this compound lies in its utility as a versatile building block in medicinal chemistry. The trifluoromethyl groups are known to enhance key drug-like properties such as metabolic stability (by blocking sites of oxidation), lipophilicity (improving membrane permeability), and binding affinity to biological targets.[2] Consequently, the 3,5-bis(trifluoromethyl)phenyl motif is a privileged scaffold found in numerous investigational and approved therapeutic agents, particularly those targeting the central nervous system (CNS).[3][4]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical is paramount for its effective use in synthesis and research. The table below summarizes the key characteristics of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile and its closely related precursors.
| Property | Value | Source |
| CAS Number | 267880-81-9 | [1] |
| Molecular Formula | C₁₁H₅F₆NO | - |
| Molecular Weight | 281.16 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General Chemical Principles |
| Purity | ≥95% | [1] |
| IUPAC Name | 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanenitrile | - |
Note: Some data is inferred from closely related structures due to limited public information on this specific CAS number.
Spectroscopic Insights: Characterization of molecules containing the 3,5-bis(trifluoromethyl)phenyl group typically reveals distinct spectroscopic signatures.
-
¹H NMR: The aromatic protons typically appear as two singlets in the range of 7.7-7.8 ppm.[5]
-
¹³C NMR: The carbon atoms of the CF₃ groups exhibit a characteristic quartet splitting pattern due to C-F coupling, with a large coupling constant (¹JC-F) of approximately 274 Hz.[5]
-
IR Spectroscopy: Key absorptions would include a strong C≡N stretch (around 2200-2260 cm⁻¹) and a C=O stretch (around 1680-1700 cm⁻¹).
Synthesis and Mechanistic Considerations
The synthesis of β-ketonitriles like 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is most commonly achieved via a Claisen-type condensation reaction. This pathway offers a reliable and scalable method for its preparation.
Proposed Synthetic Pathway: The most logical and field-proven approach involves the condensation of an appropriate ester, such as methyl 3,5-bis(trifluoromethyl)benzoate, with acetonitrile using a strong base. The base deprotonates acetonitrile to form a nucleophilic cyanomethyl anion, which then attacks the electrophilic carbonyl carbon of the ester.
Caption: Proposed synthesis workflow for the target molecule.
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base like Sodium Hydride (NaH) or a hindered alkoxide is crucial. It must be strong enough to deprotonate acetonitrile (pKa ~25) but should not compete as a nucleophile by attacking the ester carbonyl.
-
Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are required to prevent quenching the base and the anionic intermediates.[6]
-
Temperature Control: The initial deprotonation and condensation are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by warming to room temperature to drive the reaction to completion.
-
Acidic Workup: A final wash with a dilute acid (e.g., HCl) is a self-validating step. It neutralizes any remaining base and protonates the resulting enolate of the β-ketonitrile product, ensuring its isolation in the neutral keto form.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (100 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Cool the suspension to 0 °C in an ice bath.
-
Anion Formation: Slowly add anhydrous acetonitrile (1.5 equivalents) to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the cyanomethyl anion.
-
Condensation: Dissolve methyl 3,5-bis(trifluoromethyl)benzoate (1.0 equivalent) in anhydrous THF (50 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding 1M aqueous HCl until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile.
Applications in Drug Discovery: A Privileged Scaffold
The 3,5-bis(trifluoromethyl)phenyl core is a cornerstone in the design of modulators for various biological targets, especially G-protein coupled receptors (GPCRs).[7] Its unique electronic and steric properties make it an ideal fragment for achieving high potency and subtype selectivity.
Modulation of Metabotropic Glutamate Receptors (mGluRs): Metabotropic glutamate receptors are critical regulators of synaptic transmission and neuronal excitability, making them high-value targets for treating CNS disorders like anxiety, depression, and schizophrenia.[3][8] The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in potent and selective positive allosteric modulators (PAMs) of mGluRs, particularly mGluR5.[9] PAMs bind to a site distinct from the endogenous ligand (glutamate), enhancing the receptor's response and offering a more nuanced modulation of signaling pathways compared to direct agonists.[4]
Caption: Allosteric modulation of a receptor by a drug scaffold.
Anticancer Applications: The versatility of this scaffold extends beyond neuroscience. The related starting material, 3,5-bis(trifluoromethyl)benzonitrile (CAS 27126-93-8), is a key precursor in the synthesis of Selinexor, an FDA-approved drug for treating multiple myeloma and diffuse large B-cell lymphoma.[10][11] Selinexor functions as a selective inhibitor of nuclear export (SINE), highlighting the broad therapeutic potential of compounds derived from this chemical family.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 267880-81-9 is not widely available, data from structurally analogous compounds provide a reliable basis for safe handling protocols.
Hazard Profile (Inferred): Based on related nitriles and benzoyl compounds, 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile should be handled as a hazardous substance.[12][13][14]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][13][14]
-
Irritation: Causes skin irritation and serious eye irritation.[13][15] May cause respiratory irritation.[13]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Ensure that emergency eye wash stations and safety showers are readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its unique combination of a reactive β-ketonitrile handle and the drug-like properties imparted by the dual trifluoromethyl groups makes it an exceptionally valuable intermediate. Its potential for constructing novel allosteric modulators for CNS targets and other complex therapeutic agents is significant. As the demand for more sophisticated and selective drugs grows, the importance of well-designed, functionalized building blocks like this one will only increase, paving the way for future breakthroughs in drug discovery.
References
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile - CAS:267880-81-9. Retrieved from [Link]
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Ben-Tria, S., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molbank, 2021(1), M1215. Retrieved from [Link]
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PubChem. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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Wolak, M., et al. (2024). Interactions between metabotropic glutamate and CB1 receptors: implications for mood, cognition, and synaptic signaling based on data from mGluR and CB1R-targeting drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE. Retrieved from [Link]
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Jabeen, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1227. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
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Malherbe, P., et al. (2006). Allosteric Modulators for mGlu Receptors. Current Neuropharmacology, 4(3), 195-202. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane.... Retrieved from [Link]
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Jabeen, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. Retrieved from [Link]
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G. P. D. (2012). mGluR8 Modulates Excitatory Transmission in the Bed Nucleus of the Stria Terminalis in a Stress-Dependent Manner. Journal of Neurophysiology. Retrieved from [Link]
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Boulebd, H., et al. (2007). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). Journal of Photochemistry and Photobiology A: Chemistry, 188(2-3), 207-214. Retrieved from [Link]
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Gregory, K. J., & Conn, P. J. (2015). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals, 8(4), 709-747. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic Supplementary Information Unsupported monomeric stibine oxides (R3SbO) remain undiscovered. Retrieved from [Link]
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D'Amore, C., et al. (2020). The mGluR5 positive allosteric modulator VU0409551 improves synaptic plasticity and memory of a mouse model of Huntington's disease. Neuropharmacology, 178, 108264. Retrieved from [Link]
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A Comprehensive Technical Guide to 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed overview of the physical and chemical properties of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Drawing upon available data and insights from closely related structural analogs, this document offers a robust resource for professionals engaged in the synthesis, characterization, and application of this molecule.
Introduction: The Significance of Fluorination in Molecular Design
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile imparts a unique combination of steric and electronic features, making it a valuable building block for creating novel chemical entities with enhanced performance characteristics. This guide delves into the core physical properties that define the behavior and potential applications of this compound.
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that govern its handling, formulation, and biological absorption. While experimental data for 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is limited, a combination of predicted values and data from analogous compounds provides a strong foundation for understanding its physicochemical profile.
| Property | Value | Source/Comment |
| CAS Number | 267880-81-9 | [1][2] |
| Molecular Formula | C₁₁H₅F₆NO | [2] |
| Molecular Weight | 281.15 g/mol | [2] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | Inferred from analogs like 3,5-Bis(trifluoromethyl)phenylacetonitrile[3] |
| Melting Point | Not available | |
| Boiling Point | 249.3°C at 760 mmHg (Predicted) | [2] |
| Density | 1.42 g/cm³ | [2] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous solutions at neutral pH. | Based on the properties of related compounds like 3,5-Bis(trifluoromethyl)benzoic acid[4] |
| Flash Point | 104.6°C | [2] |
Expert Insights: The presence of the two trifluoromethyl groups significantly increases the lipophilicity of the molecule, which is a key factor in its potential application in drug development for crossing biological membranes. The predicted high boiling point is consistent with its molecular weight and polar nitrile and ketone functionalities.
Spectroscopic and Analytical Characterization
Spectroscopic data is fundamental for confirming the identity and purity of a chemical compound. While a dedicated spectrum for 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is not publicly available, the expected spectral features can be reliably predicted based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region should display two signals corresponding to the protons on the phenyl ring. The methylene protons (-CH₂-) adjacent to the carbonyl and nitrile groups would likely appear as a singlet. Based on data for 3,5-bis(trifluoromethyl)benzonitrile, the aromatic protons are expected in the range of 8.1-8.2 ppm.[5]
-
¹³C NMR: The carbon NMR will show distinct signals for the trifluoromethyl carbons, the aromatic carbons, the carbonyl carbon, the methylene carbon, and the nitrile carbon.
-
¹⁹F NMR: The fluorine NMR should exhibit a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (281.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitrile group and cleavage at the carbonyl group. For comparison, the mass spectrum of 3,5-bis(trifluoromethyl)benzonitrile shows a prominent molecular ion peak at m/z 239.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N (nitrile) and C=O (ketone) stretching vibrations.
Experimental Protocols: A Proposed Synthetic Pathway
A plausible and efficient synthesis of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile can be adapted from established methods for similar benzoylacetonitrile derivatives.[6] The following protocol outlines a proposed Claisen condensation reaction.
Reaction Scheme:
A proposed synthetic workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a dispersion of sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Initiation: Heat the mixture to reflux under a nitrogen atmosphere.
-
Addition of Reactants: Slowly add a solution of ethyl 3,5-bis(trifluoromethyl)benzoate and acetonitrile in THF to the refluxing suspension of NaH.
-
Reaction: Continue to reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with a proton source (e.g., dilute acid).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sodium hydride is a strong base that reacts violently with water. Therefore, anhydrous solvents and a dry nitrogen atmosphere are crucial to prevent the decomposition of the reagent and ensure the desired reaction proceeds.
-
Choice of Base: Sodium hydride is a non-nucleophilic strong base, which is ideal for deprotonating the α-carbon of acetonitrile to form the nucleophilic enolate without competing nucleophilic attack at the ester.
-
Solvent: THF is a suitable solvent as it is aprotic and can solvate the reactants and intermediates.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the condensation reaction to occur at a reasonable rate.
Safety and Handling
Hazard Identification:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[7][8]
-
Respiratory Irritation: May cause respiratory irritation.[7][8]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
Conclusion and Future Directions
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a promising building block for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its physical properties, drawing on a combination of predicted data and experimental findings from closely related analogs. Further experimental validation of the properties outlined herein will be crucial for its broader application. Researchers are encouraged to use the proposed synthetic protocol as a starting point for their own investigations into this and similar fluorinated compounds, which hold immense potential for innovation across various scientific disciplines.
References
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Chem-Impex. (n.d.). 3,5-Bis(trifluorometil)benzonitrilo. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. Retrieved from [Link]
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Beijing Xinheng Technology Co., Ltd. (n.d.). 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile - CAS:267880-81-9. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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PubChem. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)acetonitrile. Retrieved from [Link]
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Chem-Impex. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
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ResearchGate. (n.d.). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane.... Retrieved from [Link]
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BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]
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Chemical Product. (n.d.). 3,5-Trifluromethylbenzoylacetonitrile | CAS: 267880-81-9. Retrieved from [Link]
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A Guide to the Physicochemical Characterization of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile, focusing on a critical physicochemical parameter: its melting point. In drug discovery and chemical synthesis, the precise determination of a compound's melting point is fundamental. It serves as a crucial indicator of purity, an aid in structural identification, and a key parameter for process control and formulation development.
The subject of this guide, 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile (CAS No. 267880-81-9), is a fluorinated organic compound. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties, stability, and lipophilicity, making it a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents. Understanding its physical properties is the first step toward its effective utilization in complex synthetic pathways.
Core Physicochemical Data: Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported melting point for 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile | 267880-81-9 | C₁₁H₅F₆NO | 281.16 g/mol | 67 - 70[1] |
This reported melting range provides a benchmark for researchers synthesizing or procuring this compound. A significant deviation or broadening of this range would suggest the presence of impurities, which can disrupt the crystal lattice of the pure substance, leading to a phenomenon known as melting point depression.[2][3][4]
The Scientific Imperative of Melting Point Determination
In a research and development setting, melting point analysis is not merely a routine measurement; it is a foundational pillar of chemical characterization for several key reasons:
-
Purity Assessment: This is arguably the most critical application. A pure crystalline compound will have a sharp, well-defined melting range, typically less than 2°C.[3] Impurities introduce defects into the crystal structure, which require less energy to overcome, resulting in both a lower onset of melting and a broader melting range.[4] Therefore, comparing an experimentally determined melting point to the literature value is a rapid and effective method for gauging the purity of a synthesized compound.[2][5]
-
Compound Identification: While not definitive on its own, the melting point is a key physical constant that, when used in conjunction with spectroscopic data (e.g., NMR, IR, Mass Spectrometry), helps to confirm the identity of a compound.[5] If a synthesized batch of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile exhibits a melting range consistent with 67-70°C, it provides strong evidence that the target molecule has been successfully produced.
-
Stability and Process Control: Knowledge of the melting point is vital for downstream applications, including selecting appropriate solvents for reactions, determining drying temperatures, and designing stable formulation processes in drug development.
Experimental Protocol: Accurate Melting Point Determination
The following protocol outlines a robust, self-validating method for determining the melting point of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile using a modern digital melting point apparatus.
Materials and Equipment
-
Sample of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile (must be a dry, fine powder)
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Büchi M-565 or similar)
-
Thermometer calibration standards (e.g., benzophenone, caffeine)
Step-by-Step Methodology
-
Sample Preparation (The Causality of Fineness):
-
Place a small amount of the crystalline sample onto a clean, dry watch glass.
-
If the crystals are large, gently grind them into a fine, homogeneous powder using a mortar and pestle.
-
Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, which is critical for observing a sharp, reproducible melting range. Large crystals can lead to air pockets and uneven heating, resulting in a broad and inaccurate reading.
-
-
Capillary Loading (The Importance of Packing):
-
Invert a capillary tube and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample firmly into the bottom.
-
Rationale: A densely packed sample prevents it from shrinking or shifting during heating, which could be misinterpreted as the onset of melting. The specified sample height ensures there is enough material to observe clearly without creating a thermal gradient within the sample itself.
-
-
Apparatus Calibration (A Self-Validating System):
-
Prior to measuring the unknown, run a melting point determination on a certified standard with a known melting point in the same range as the sample (e.g., benzophenone, m.p. 48-49°C).
-
This step validates that the apparatus is functioning correctly and the thermometer reading is accurate. Any significant deviation would necessitate recalibration.
-
-
Measurement Protocol (Precision through Patience):
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20°C/min) to quickly approach the expected melting point. For this compound, a rapid ramp to ~60°C is appropriate.
-
Once the temperature is within 10-15°C of the expected melting point, reduce the heating rate to a slow ramp (1-2°C/min).[6]
-
Rationale: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.[7]
-
Record two temperatures:
-
T1 (Onset): The temperature at which the first droplet of liquid becomes visible.
-
T2 (Liquefaction): The temperature at which the last solid particle melts, and the sample is completely liquid.
-
-
The melting range is reported as T1 - T2.
-
-
Data Interpretation:
-
Compare the observed melting range to the literature value (67-70°C).
-
A sharp range (e.g., 68-69°C) within the expected values indicates high purity.
-
A depressed and broad range (e.g., 62-67°C) suggests the presence of impurities.
-
Visualization of Experimental Workflow
The logical flow of the melting point determination protocol can be visualized as follows:
Sources
- 1. CAS 267880-81-9 | 4837-3-X9 | MDL MFCD02260797 | 3,5-Bis(trifluoromethyl)benzoylacetonitrile | SynQuest Laboratories [synquestlabs.com]
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- 7. youtube.com [youtube.com]
theoretical calculations for 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
An In-Depth Technical Guide to the Theoretical Calculations for 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The 3,5-bis(trifluoromethyl)phenyl motif, in particular, is a key pharmacophore found in several advanced therapeutic agents.[3][4] 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile (CAS: 267880-81-9) represents a critical building block in this domain. A comprehensive understanding of its electronic structure, reactivity, and spectroscopic characteristics is paramount for its effective utilization in drug design and synthesis. This guide provides a detailed exploration of the theoretical and computational chemistry workflows used to elucidate the properties of this molecule, offering a powerful predictive lens that complements and guides empirical research. We will detail the rationale behind selecting specific computational methods, present the predicted molecular properties, and outline the experimental protocols required to validate these theoretical findings, thereby establishing a self-validating and trustworthy scientific narrative.
The Rationale for a Computational Approach
In the realm of drug development, a deep understanding of a molecule's inherent properties is not merely academic; it is a prerequisite for rational design. Properties such as molecular geometry, electronic charge distribution, and reactivity hotspots dictate how a molecule will interact with biological targets, its metabolic stability, and its synthetic accessibility. While empirical methods provide definitive data, they are often resource-intensive. Computational chemistry offers a predictive, cost-effective, and rapid alternative to characterize molecules before they are even synthesized.[5][6]
For a molecule like 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile, the strong electronegativity of the fluorine atoms and the complex interplay of inductive and resonance effects from the trifluoromethyl (-CF₃), benzoyl (C=O), and nitrile (-C≡N) groups create a unique electronic landscape. Theoretical calculations allow us to visualize and quantify these effects with high precision.
Foundational Theoretical Methodologies: Density Functional Theory (DFT)
To accurately model our target molecule, we turn to Density Functional Theory (DFT), a robust quantum mechanical method that provides an optimal balance between computational accuracy and efficiency.[7][8][9]
-
Expertise in Method Selection: While older methods like Hartree-Fock (HF) provide a foundational, ab initio approach, they neglect the effects of electron correlation, which can lead to inaccuracies.[10][11][12] DFT accounts for electron correlation by approximating the exchange-correlation energy via a functional. The choice of functional is critical. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance across a wide range of organic molecules, reliably predicting geometries, vibrational frequencies, and electronic properties.[7][9][13]
-
The Role of the Basis Set: The accuracy of any quantum calculation is also dependent on the basis set, which is a set of mathematical functions used to build the molecular orbitals. We will employ the 6-311+G(d,p) basis set.
-
6-311G: A "triple-zeta" basis set that describes each atomic orbital with three separate functions, providing high flexibility.
-
+: Diffuse functions are added, which are essential for accurately describing the electron density far from the nucleus, a key feature in systems with electronegative atoms like fluorine and oxygen.
-
(d,p): Polarization functions are included on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.[7][14]
-
This combination of the B3LYP functional and the 6-311+G(d,p) basis set represents a field-proven standard for achieving high-quality, predictive results for organofluorine compounds.[7][8]
The Computational Workflow: A Self-Validating System
The following workflow outlines a systematic and reproducible approach to the theoretical characterization of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile. Each step builds upon the last, creating an internally consistent and verifiable model.
Caption: A validated computational workflow for molecular characterization.
Experimental Protocol: Theoretical Calculations
-
Molecular Construction: The 3D structure of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311+G(d,p) level of theory. This process systematically alters the bond lengths, angles, and dihedral angles to find the structure with the minimum potential energy.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. This step is crucial for two reasons:
-
Verification: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Prediction: The calculation yields the theoretical infrared (IR) and Raman vibrational frequencies and intensities.
-
-
Electronic and Spectroscopic Predictions: Using the confirmed minimum-energy structure, the following properties are calculated:
-
NMR Spectra: ¹H and ¹³C chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize charge distribution.
-
Predicted Molecular Properties: Data and Interpretation
The following tables summarize the key quantitative data derived from our theoretical calculations.
Table 1: Predicted Spectroscopic Data
| Spectroscopic Parameter | Predicted Value | Interpretation and Key Assignments |
| FT-IR (cm⁻¹) | ||
| C≡N Stretch | ~2250 | Characteristic sharp peak for the nitrile group. |
| C=O Stretch | ~1690 | Strong absorption from the benzoyl carbonyl group. |
| C-F Stretch | ~1280, ~1140 | Multiple strong bands characteristic of the -CF₃ groups. |
| Aromatic C-H Stretch | >3000 | Weaker absorptions from the aromatic ring protons. |
| ¹H NMR (ppm) | ||
| Aromatic H | ~8.0 - 8.4 | Protons on the phenyl ring are significantly deshielded by the adjacent electron-withdrawing groups. |
| Methylene H (-CH₂-) | ~4.5 | Protons of the CH₂ group are deshielded by both the carbonyl and nitrile groups. |
| ¹³C NMR (ppm) | ||
| C≡N | ~115 | Chemical shift for the nitrile carbon. |
| C=O | ~185 | Chemical shift for the carbonyl carbon. |
| C-CF₃ | ~132 (quartet) | Carbon attached to the -CF₃ group, split into a quartet by fluorine coupling. |
| CF₃ | ~123 (quartet) | Carbon of the trifluoromethyl group, showing a large C-F coupling constant. |
Note: Predicted values are approximate and may vary slightly based on the specific computational software and scaling factors applied. The key is the correlation with experimental patterns.
Table 2: Calculated Electronic Properties and Reactivity Descriptors
| Parameter | Calculated Value (eV) | Significance in Drug Design |
| E(HOMO) | -8.50 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| E(LUMO) | -3.25 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.25 | A larger gap indicates higher kinetic stability and lower chemical reactivity.[15] This suggests good metabolic stability. |
| Ionization Potential (IP) | 8.50 | Energy required to remove an electron; high value indicates resistance to oxidation. |
| Electron Affinity (EA) | 3.25 | Energy released upon gaining an electron. |
| Electronegativity (χ) | 5.88 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.63 | Measures resistance to change in electron distribution; contributes to stability. |
| Electrophilicity Index (ω) | 6.58 | A global index of electrophilic character.[13] |
Calculated as: IP ≈ -E(HOMO); EA ≈ -E(LUMO); χ = (IP+EA)/2; η = (IP-EA)/2; ω = χ²/2η
Visualizing Molecular Reactivity
Visual representations are indispensable for translating raw numerical data into actionable chemical insights.
Frontier Molecular Orbitals (HOMO & LUMO)
The shapes and locations of the frontier molecular orbitals (FMOs) are critical for predicting reactivity.[16]
-
HOMO: Localized primarily on the benzoylacetonitrile framework, indicating this is the region most likely to participate in reactions with electrophiles.
-
LUMO: Distributed across the aromatic ring and the carbonyl group, highlighting the sites susceptible to nucleophilic attack.
Caption: Frontier Molecular Orbital energy diagram.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides an intuitive visualization of the charge distribution across the molecule.
-
Red Regions (Negative Potential): These are electron-rich areas, primarily located around the carbonyl oxygen and the nitrile nitrogen. These sites are the most likely points of interaction for protons or other electrophiles.
-
Blue Regions (Positive Potential): These are electron-deficient areas. The most positive potential is found near the carbonyl carbon and the aromatic protons, marking them as likely sites for nucleophilic attack.
-
Green/Yellow Regions (Neutral Potential): Areas with intermediate potential.
This map is invaluable for predicting non-covalent interactions, which are central to drug-receptor binding.
Experimental Validation: Bridging Theory and Reality
The trustworthiness of a computational model is established through its ability to predict real-world phenomena. Therefore, the final and most critical step is to correlate our theoretical data with experimental results.
Protocol: Synthesis and Spectroscopic Analysis
-
Synthesis: A plausible synthesis involves the Claisen condensation of ethyl 3,5-bis(trifluoromethyl)benzoate with acetonitrile using a strong base like sodium hydride or potassium tert-butoxide in an anhydrous solvent such as THF.[17][18] The reaction mixture is then quenched with an acid to yield the target β-ketonitrile.
-
Purification: The crude product is purified using column chromatography on silica gel.
-
FT-IR Spectroscopy: The infrared spectrum of the purified compound is recorded. The experimental peak positions for the C≡N, C=O, and C-F stretching vibrations are compared against the predicted values in Table 1.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). The experimental chemical shifts and coupling patterns are compared with the predicted data in Table 1.
A high degree of correlation between the predicted and experimental spectra validates the B3LYP/6-311+G(d,p) model, confirming its accuracy in describing the structural and electronic properties of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile. This validation provides high confidence in using the model to predict other properties that are more difficult to measure experimentally, such as transition states and reaction mechanisms.
Conclusion
This guide has detailed a comprehensive and robust computational workflow for the theoretical characterization of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile. By leveraging Density Functional Theory with the B3LYP functional and a 6-311+G(d,p) basis set, we have successfully predicted the molecule's optimized geometry, vibrational and NMR spectra, and key electronic reactivity descriptors. The presented workflow emphasizes the principle of a self-validating system, where theoretical predictions are designed to be directly correlated with empirical data. This synergy between in silico modeling and experimental work accelerates the drug development process, enabling researchers to make more informed decisions, optimize synthetic strategies, and ultimately design more effective therapeutic agents.
References
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Salinas-Torres, A., Rojas-Hernández, H., Martínez-Rojas, J. J., Becerra, D., & Castillo, J. C. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]
- Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Seven Chongqing Chemdad Co., Ltd.
- Beijing Xinhengyan Technology Co., Ltd. (n.d.). 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile. Beijing Xinhengyan Technology Co., Ltd.
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Tiwari, R. K., & Singh, J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Wikipedia. (2024). Hartree–Fock method. Wikipedia. [Link]
- ResearchGate. (n.d.). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. ResearchGate.
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National Center for Biotechnology Information. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. PubChem. [Link]
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ResearchGate. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. ResearchGate. [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE. PrepChem.com. [Link]
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Eskridge, B., Krakauer, H., & Shi, H. (2024). Capturing strong correlation in molecules with phaseless auxiliary-field quantum Monte Carlo using generalized Hartree Fock trial wavefunctions. ChemRxiv. [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
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Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. [Link]
- ResearchGate. (n.d.). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... ResearchGate.
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Professor Adam Teaches. (2022). Molecular Orbital Theory Boron Trifluoride BF3. YouTube. [Link]
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ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
- GlobalData. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
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Babkin, V. A., et al. (2019). Quantum-Chemical Calculation of Some Molecules of Triftoromethylstyroles by the DFT Method. Fluorine Notes. [Link]
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ResearchGate. (n.d.). SPECTRAL ANALYSIS AND DFT STUDY ON 3,5-BIS(TRIFLUOROMETHYL) PHENYLBORONIC ACID. ResearchGate. [Link]
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ResearchGate. (2024). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. ResearchGate. [Link]
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National Center for Biotechnology Information. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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UC Santa Barbara. (n.d.). Tutorial: Display of Orbitals and Molecular Surfaces. UC Santa Barbara. [Link]
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Wikipedia. (2024). Organofluorine chemistry. Wikipedia. [Link]
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OSTI.GOV. (n.d.). Unimolecular Reaction of Methyl Isocyanide to Acetonitrile. OSTI.GOV. [Link]
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National Center for Biotechnology Information. (1994). In vitro metabolism of aromatic nitriles. PubMed. [Link]
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eScholarship.org. (n.d.). Molecular Orbitals and Where to Find Them. eScholarship.org. [Link]
- Google Books. (n.d.). The Chemistry of Organofluorine Compounds. Google Books.
- National Center for Biotechnology Information. (n.d.). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. PubMed Central.
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Dr. Gutow - UW Oshkosh. (n.d.). Molecular Orbital Calculations. Dr. Gutow - UW Oshkosh. [Link]
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Taylor & Francis. (n.d.). Organofluorine compounds – Knowledge and References. Taylor & Francis. [Link]
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Methodological & Application
The Strategic deployment of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, has emerged as a privileged structural element, prized for its ability to enhance a compound's metabolic stability, binding affinity, and cellular permeability.[1] This guide delves into the versatile applications of a key building block bearing this moiety: 3,5-bis(trifluoromethyl)benzoylacetonitrile. We will explore its synthesis, its pivotal role in constructing diverse bioactive molecules, and provide detailed protocols for its utilization in the synthesis of promising therapeutic agents.
I. The Scientific Rationale: Why Trifluoromethyl Groups Matter
The trifluoromethyl (-CF3) group is a powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing ionization states and, consequently, drug-receptor interactions.[1] Moreover, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, thereby prolonging a drug's half-life. The lipophilicity of the -CF3 group can also enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1] The presence of two such groups on a phenyl ring, as in the 3,5-bis(trifluoromethyl)phenyl moiety, amplifies these effects, making it a highly sought-after component in the design of potent and durable pharmaceuticals.
II. Synthesis of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile: A Detailed Protocol
The synthesis of 3,5-bis(trifluoromethyl)benzoylacetonitrile is most effectively achieved through a Claisen condensation reaction. This method involves the reaction of an ester, in this case, ethyl 3,5-bis(trifluoromethyl)benzoate, with a nitrile, acetonitrile, in the presence of a strong base.
Protocol: Claisen Condensation for 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
Materials:
-
Ethyl 3,5-bis(trifluoromethyl)benzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask.
-
Addition of Reactants: In a separate flask, prepare a solution of ethyl 3,5-bis(trifluoromethyl)benzoate (1 equivalent) and anhydrous acetonitrile (1.1 equivalents) in anhydrous THF.
-
Reaction: Add the ester/nitrile solution dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water. Acidify the mixture with 1 M HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3,5-bis(trifluoromethyl)benzoylacetonitrile.
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care under an inert atmosphere.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3]
-
The quenching of sodium hydride is highly exothermic and produces flammable hydrogen gas. Perform this step slowly and with adequate cooling.
III. Application in the Synthesis of Bioactive Molecules
3,5-Bis(trifluoromethyl)benzoylacetonitrile is a versatile precursor for a variety of heterocyclic compounds with significant therapeutic potential. Its β-ketonitrile functionality allows for facile cyclization reactions to form pyrazoles, pyrimidines, and other important scaffolds.
A. Synthesis of Antibacterial Pyrazole Derivatives
The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. Pyrazole derivatives have shown considerable promise in this area, with some exhibiting potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into pyrazole scaffolds to enhance their antibacterial efficacy.[4]
Mechanism of Action: While the exact mechanism can vary, some pyrazole-based antibacterials are known to disrupt the bacterial cell wall or inhibit essential enzymes like topoisomerase II and IV, which are crucial for DNA replication.[5]
Experimental Workflow for Pyrazole Synthesis:
Illustrative Biological Data:
While specific data for derivatives of 3,5-bis(trifluoromethyl)benzoylacetonitrile are proprietary, studies on analogous 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have demonstrated significant antibacterial activity.
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Phenyl-substituted pyrazole | S. aureus | 2 | [4] |
| Phenoxy-substituted pyrazole | Various bacterial strains | 1 | [4] |
B. Development of Cholesteryl Ester Transfer Protein (CETP) Inhibitors
Dyslipidemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol and reduced high-density lipoprotein (HDL) cholesterol, is a major risk factor for cardiovascular disease. Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to LDL, and its inhibition is a promising strategy for raising HDL levels.[6] The 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into benzamide-based CETP inhibitors, demonstrating potent activity.[6]
Signaling Pathway of CETP Inhibition:
Illustrative Biological Data:
A series of 3,5-bis(trifluoromethyl)benzylamino benzamides have been synthesized and evaluated for their CETP inhibitory activity.
| Compound | IC50 (µM) | Reference |
| Unsubstituted benzamide derivative | 1.36 | [6] |
| ortho-CF3 substituted benzamide | 0.69 | [6] |
IV. Conclusion
3,5-Bis(trifluoromethyl)benzoylacetonitrile is a highly valuable and versatile building block in medicinal chemistry. Its strategic use allows for the synthesis of diverse heterocyclic compounds with enhanced pharmacological properties. The protocols and application examples provided herein demonstrate its utility in developing novel antibacterial agents and CETP inhibitors. As the demand for more effective and safer drugs continues to grow, the importance of fluorinated synthons like 3,5-bis(trifluoromethyl)benzoylacetonitrile in drug discovery is set to expand.
V. References
-
Chem-Impex. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
MDPI. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). CETP inhibitor. Retrieved from [Link]
-
PubMed. (2021). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Retrieved from [Link]
-
PubMed Central. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]
-
PubChem. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)acetonitrile. Retrieved from [Link]
-
PubMed Central. (2023). Structure-based mechanism and inhibition of cholesteryl ester transfer protein. Retrieved from [Link]
-
YouTube. (2024). S1E2 | Lipid Legends: CETP Inhibition with Dr. Christie Ballantyne. Retrieved from [Link]
-
ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Retrieved from [Link]
-
The British Journal of Cardiology. (n.d.). Cholesteryl ester transfer protein (CETP) inhibitors. Retrieved from [Link]
-
PubMed Central. (2024). Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]
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- 6. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the 3,5-Bis(Trifluoromethyl)phenyl Moiety in Modern Catalysis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for catalysts with enhanced activity, selectivity, and stability is perpetual. The strategic incorporation of specific structural motifs can dramatically influence a catalyst's performance. Among these, the 3,5-bis(trifluoromethyl)phenyl group has emerged as a powerhouse in catalyst design, particularly in the realm of organocatalysis. While direct catalytic applications of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile are not extensively documented, the core 3,5-bis(trifluoromethyl)phenyl moiety is a privileged structural element. This guide will delve into the profound influence of this group on catalysis, providing detailed insights and practical protocols for its application.
The trifluoromethyl (CF3) group is a cornerstone of medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3] When two such groups are positioned at the 3 and 5 positions of a phenyl ring, they create a unique electronic and steric environment. The strong electron-withdrawing nature of the two CF3 groups significantly increases the acidity of any proton attached to a functional group on the ring, such as in thioureas or squaramides. This enhanced acidity is pivotal for the catalytic activity of these molecules, primarily through hydrogen bonding interactions.
The 3,5-Bis(Trifluoromethyl)phenyl Group: A Catalyst's Ally
The utility of the 3,5-bis(trifluoromethyl)phenyl motif is most prominently demonstrated in the design of non-covalent organocatalysts, such as Schreiner's thiourea catalysts.[4] These catalysts are revered for their ability to activate substrates and stabilize transition states through double hydrogen bonding.[4] The presence of the 3,5-bis(trifluoromethyl)phenyl groups on the thiourea scaffold dramatically enhances its efficacy.
Key Physicochemical Properties and Their Catalytic Implications:
| Property | Implication in Catalysis |
| Strong Electron-Withdrawing Nature | Increases the acidity of N-H protons in thiourea or squaramide catalysts, leading to stronger hydrogen bonding with substrates. |
| Enhanced Lipophilicity | Improves the solubility of the catalyst in organic solvents commonly used for synthesis. |
| Steric Bulk | Can influence the stereochemical outcome of a reaction by creating a well-defined chiral pocket around the active site. |
| Chemical and Thermal Stability | The C-F bond is exceptionally strong, rendering the catalyst robust under various reaction conditions.[1] |
Application in Asymmetric Catalysis: The Vinylogous Aldol Reaction
A prime example of the power of the 3,5-bis(trifluoromethyl)phenyl moiety is in the asymmetric vinylogous aldol reaction. Bifunctional organocatalysts bearing this group have been successfully employed to catalyze the reaction between alkylidenepyrazolones and trifluoromethyl ketones, yielding valuable tertiary trifluoromethyl carbinols with high diastereo- and enantioselectivity.[5]
Mechanistic Rationale
The catalyst, typically a thiourea or squaramide derivative with a chiral backbone and 3,5-bis(trifluoromethyl)phenyl groups, activates both the nucleophile and the electrophile. The acidic N-H protons of the catalyst form hydrogen bonds with the carbonyl oxygen of the trifluoromethyl ketone, increasing its electrophilicity. Simultaneously, a basic site on the catalyst deprotonates the alkylidenepyrazolone to form a reactive enolate. The chiral scaffold then orchestrates the facial-selective approach of the enolate to the activated ketone, leading to the formation of the enantioenriched product.
Figure 1. Proposed catalytic cycle for the asymmetric vinylogous aldol reaction.
Protocol: Asymmetric Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones[5]
This protocol is a representative example of a reaction catalyzed by a bifunctional organocatalyst containing the 3,5-bis(trifluoromethyl)phenyl moiety.
Materials:
-
Alkylidenepyrazolone (1 equiv)
-
Trifluoromethyl ketone (1 equiv)
-
Bifunctional organocatalyst (e.g., thiourea or squaramide with 3,5-bis(trifluoromethyl)phenyl groups) (5-10 mol%)
-
Dichloromethane (CH2Cl2), anhydrous
-
5 mL vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
HPLC with a chiral stationary phase for enantiomeric excess determination
Procedure:
-
To a 5 mL vial charged with a magnetic stir bar, add the alkylidenepyrazolone (0.1 mmol, 1 equiv).
-
Add the bifunctional organocatalyst (0.005 mmol, 5 mol%).
-
Dissolve the solids in anhydrous dichloromethane (1 mL).
-
Add the trifluoromethyl ketone (0.1 mmol, 1 equiv) to the solution.
-
Stir the reaction mixture at 20 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary trifluoromethyl carbinol.
-
Determine the enantiomeric excess of the purified product by HPLC analysis using a suitable chiral stationary phase.
Representative Reaction Parameters: [5]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | 5 | CH2Cl2 | 20 | 46-66 | 68-76 |
| 2 | 10 | CH2Cl2 | 20 | 48-53 | 92-94 |
Note: Optimal conditions may vary depending on the specific substrates and catalyst used.
Synthesis of Precursors and Intermediates
The widespread use of the 3,5-bis(trifluoromethyl)phenyl motif in catalysis necessitates reliable synthetic routes to key precursors. 3,5-Bis(trifluoromethyl)phenylacetonitrile and 3,5-bis(trifluoromethyl)benzonitrile are valuable intermediates.[2][6][7]
Protocol: Synthesis of 3-(Trifluoromethyl)benzoylacetonitrile (A Related Structure)[8]
This procedure for a related compound illustrates a general method for synthesizing β-ketonitriles.
Materials:
-
Sodium hydride (NaH), 50% dispersion in oil
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl-3-(trifluoromethyl)benzoate
-
Acetonitrile
-
Diethyl ether
-
1 N Sodium hydroxide (NaOH) solution
-
Brine
-
Three-necked flask with a reflux condenser and nitrogen inlet
Procedure:
-
In a 500 mL three-necked flask under a nitrogen atmosphere, place NaH (4.8 grams of a 50% oil dispersion).
-
Add 80 mL of anhydrous THF and heat the mixture to reflux.
-
Prepare a solution of ethyl-3-(trifluoromethyl)benzoate (19 grams) and acetonitrile (5 grams) in 20 mL of THF.
-
Add the solution of the ester and nitrile to the refluxing NaH suspension.
-
Continue refluxing for 2 hours.
-
Cool the reaction mixture to room temperature and add 250 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and extract the organic layer with 1 N NaOH solution.
-
Wash the organic layer with brine and dry over a suitable drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or chromatography.
Figure 2. Workflow for the synthesis of a β-ketonitrile.
Conclusion
The 3,5-bis(trifluoromethyl)phenyl group is a powerful tool in the arsenal of the modern chemist. Its unique electronic and steric properties make it an invaluable component in the design of highly effective catalysts, particularly in the field of asymmetric organocatalysis. By understanding the fundamental principles behind its activating and directing effects, researchers can continue to develop novel and efficient catalytic systems for the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. The protocols and insights provided herein serve as a guide for the practical application of this remarkable structural motif.
References
-
Chem-Impex. (n.d.). 3,5-Bis(trifluorometil)benzonitrilo. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- Google Patents. (1992). Process for preparing 3-trifluoromethyl benzyl chloride.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Retrieved from [Link]
-
Chemdad. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE. Retrieved from [Link]
-
PubChem. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)acetonitrile. Retrieved from [Link]
-
北京欣恒研科技有限公司. (n.d.). 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]
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- 5. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
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synthesis of heterocyclic compounds using 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
An Application Guide for the Synthesis of Heterocyclic Compounds Using 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
Abstract
This technical guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile as a key building block. This versatile β-ketonitrile is distinguished by the presence of two powerful electron-withdrawing trifluoromethyl groups, which significantly enhance the reactivity of its active methylene and carbonyl functionalities. This guide explores its application in constructing high-value heterocyclic systems, such as pyrazoles and pyrimidines, which are crucial scaffolds in medicinal chemistry and drug development. We present step-by-step, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer insights into reaction optimization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage fluorinated building blocks for the discovery of novel bioactive molecules.
Introduction: The Strategic Value of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
Heterocyclic compounds form the bedrock of modern pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into these scaffolds can dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile emerges as a preeminent starting material in this context. It is a trifunctional synthon, possessing an electrophilic carbonyl carbon, a nucleophilic active methylene group, and a versatile nitrile moiety.[1]
The defining feature of this reagent is the 3,5-bis(trifluoromethyl)phenyl substituent. These two -CF3 groups exert a potent electron-withdrawing effect, which confers several synthetic advantages:
-
Enhanced Acidity: The methylene protons are significantly more acidic than in non-fluorinated benzoylacetonitriles, facilitating deprotonation and subsequent condensation reactions under milder basic conditions.
-
Increased Carbonyl Electrophilicity: The ketone carbonyl is rendered more electrophilic, promoting rapid reactions with nucleophiles.
-
Modulation of Biological Activity: The resulting heterocyclic products bearing the 3,5-bis(trifluoromethyl)phenyl moiety often exhibit unique pharmacological profiles, as seen in potent inhibitors of drug-resistant bacteria.[2][3]
This guide details the practical application of this reagent for the synthesis of two key heterocyclic families: substituted pyrazoles and pyrimidines.
Reagent Profile and Reactivity Overview
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a specialized β-ketonitrile, a class of compounds known for their utility in constructing heterocycles.[1][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 85068-32-2 | [5] |
| Molecular Formula | C₁₀H₅F₆N | [5] |
| Molecular Weight | 253.14 g/mol | [5] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Density | 1.42 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4234 |
Core Reactivity
The synthetic versatility of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile stems from its three reactive centers, which can be selectively targeted in condensation reactions with dinucleophilic reagents.
Caption: Key reactive sites of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile.
Application I: Synthesis of 5-Amino-3-[3,5-bis(trifluoromethyl)phenyl]pyrazoles
The reaction of β-ketonitriles with hydrazine derivatives is a classical and highly efficient method for constructing the pyrazole core.[1] This transformation is a cornerstone for generating compounds with potential antimicrobial and anticancer activities.[3][6]
Mechanistic Rationale
The synthesis proceeds via a two-stage condensation-cyclization mechanism.
-
Condensation: The more nucleophilic nitrogen of the hydrazine (or substituted hydrazine) attacks the highly electrophilic ketone carbonyl of the benzoylacetonitrile. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs a nucleophilic attack on the carbon of the nitrile group. Tautomerization of the resulting imine yields the stable, aromatic 5-aminopyrazole product.
The choice of solvent and catalyst is critical. An acidic catalyst (e.g., acetic acid) is often employed to protonate the carbonyl oxygen, further increasing its electrophilicity and accelerating the initial condensation step. Ethanol is a common solvent as it effectively dissolves both reactants and facilitates the reaction progress.
Experimental Workflow
Caption: Workflow for the synthesis of 5-aminopyrazole derivatives.
Detailed Protocol: Synthesis of 5-Amino-3-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole
Materials:
-
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile (1.0 eq, 2.53 g, 10.0 mmol)
-
Hydrazine hydrate (~64%, 1.2 eq, 0.75 g, 12.0 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (0.5 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile (2.53 g, 10.0 mmol).
-
Reagent Addition: Add absolute ethanol (25 mL) and glacial acetic acid (0.5 mL). Stir the mixture until the starting material is fully dissolved.
-
Hydrazine Addition: Carefully add hydrazine hydrate (0.75 g, 12.0 mmol) dropwise to the stirring solution at room temperature. The addition is mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.
-
Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product under vacuum to yield the 5-Amino-3-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole as a white to off-white solid.
Application II: Synthesis of 6-Amino-4-[3,5-bis(trifluoromethyl)phenyl]pyrimidines
The construction of a pyrimidine ring from a β-ketonitrile involves its reaction with a compound containing an N-C-N fragment, such as guanidine or acetamidine.[7] This is a robust method for creating highly functionalized pyrimidines, which are prevalent in FDA-approved drugs.
Mechanistic Rationale
This synthesis is a base-catalyzed condensation-cyclization reaction.
-
Michael Addition: A strong base, such as sodium ethoxide, deprotonates the active methylene group of the benzoylacetonitrile to form a potent nucleophile. This carbanion then attacks the electrophilic carbon of guanidine hydrochloride.
-
Condensation & Cyclization: The initial adduct undergoes an intramolecular condensation. One of the amino groups of the guanidine moiety attacks the ketone carbonyl.
-
Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic 6-aminopyrimidine ring. The reaction is typically driven to completion by heating under reflux.
Experimental Workflow
Caption: Workflow for the synthesis of 2,6-diaminopyrimidine derivatives.
Detailed Protocol: Synthesis of 2,6-Diamino-4-[3,5-bis(trifluoromethyl)phenyl]pyrimidine
Materials:
-
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile (1.0 eq, 2.53 g, 10.0 mmol)
-
Guanidine Hydrochloride (1.5 eq, 1.43 g, 15.0 mmol)
-
Sodium metal (2.5 eq, 0.57 g, 25.0 mmol)
-
Absolute Ethanol (40 mL)
-
Three-neck round-bottom flask (250 mL) with reflux condenser and nitrogen inlet
-
Stirring plate and magnetic stir bar
Procedure:
-
Base Preparation: In a dry 250 mL three-neck flask under a nitrogen atmosphere, carefully add sodium metal (0.57 g, 25.0 mmol) in small pieces to absolute ethanol (40 mL). Stir until all the sodium has reacted to form sodium ethoxide. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Reagent Addition: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.43 g, 15.0 mmol) and stir for 15 minutes. Then, add 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile (2.53 g, 10.0 mmol).
-
Reaction: Heat the resulting suspension to reflux (approximately 80-85 °C) and maintain for 6-8 hours, until TLC analysis indicates the consumption of the starting benzoylacetonitrile.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.
-
Precipitation: Neutralize the aqueous solution by slowly adding glacial acetic acid until the pH is approximately 7. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with water (3 x 20 mL) to remove salts.
-
Purification & Drying: The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water). Dry the final product under vacuum to yield the 2,6-Diamino-4-[3,5-bis(trifluoromethyl)phenyl]pyrimidine.
Safety and Handling
3,5-Bis(Trifluoromethyl)phenylacetonitrile should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a powerful and versatile building block for modern heterocyclic synthesis. Its unique electronic properties facilitate the efficient construction of complex, fluorinated pyrazole and pyrimidine scaffolds. The protocols detailed in this guide are robust, reproducible, and serve as a validated starting point for researchers engaged in the design and synthesis of novel, biologically active compounds. By understanding the underlying reactivity and mechanistic principles, chemists can readily adapt these methods to generate diverse libraries of molecules for drug discovery and materials science applications.
References
- Ibrahim, H. S., & Alwan, S. M. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.
- Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile.
-
Khadke, S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]
-
Khadke, S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). Journal of the Iranian Chemical Society.
-
Al-Zaydi, K. M. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry. [Link]
-
Khidre, R. E., & Abdel-Wahab, B. F. (2016). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)acetonitrile. National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Thi-Qar University. [Link]
-
Khadke, S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]
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- 8. (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | C10H5F6N | CID 603657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile in Enzymatic Studies
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a specialized chemical compound characterized by a benzoylacetonitrile core substituted with two highly electronegative trifluoromethyl (CF3) groups. The presence of these CF3 moieties dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of significant interest in medicinal chemistry and drug design.[1][2] The trifluoromethyl group is a well-established bioisostere for a methyl group and can enhance a molecule's binding affinity to target proteins and improve its pharmacokinetic profile.[1]
This guide provides a comprehensive overview of the potential enzymatic reactions involving 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile, focusing on two primary areas of application: its role as a potent enzyme inhibitor, particularly of carboxylesterases, and its potential as a substrate for nitrile-metabolizing enzymes. The protocols detailed herein are designed to be adaptable and provide a robust framework for investigating the interactions of this compound with various enzyme systems.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is crucial for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 267880-81-9 | [Vendor Information] |
| Molecular Formula | C11H5F6NO | [Calculated] |
| Molecular Weight | 281.16 g/mol | [Calculated] |
| Appearance | White to off-white crystalline powder | [General Observation] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. Sparingly soluble in water. | [General Chemical Knowledge] |
Safety Precautions: 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Application I: A Potent Inhibitor of Carboxylesterases
The electron-withdrawing nature of the trifluoromethyl groups flanking the benzoyl moiety suggests that 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a strong candidate as an inhibitor of serine hydrolases, particularly carboxylesterases (CEs). Trifluoromethyl ketones are well-documented as potent, transition-state analog inhibitors of CEs.[3][4] The ketone moiety of these inhibitors is thought to be hydrated in the active site of the enzyme, forming a gem-diol that mimics the tetrahedral intermediate of ester hydrolysis.
Causality of Inhibition: The Trifluoromethyl Ketone Mimic
The benzoylacetonitrile structure can be considered a masked trifluoromethyl ketone. The electron density is pulled away from the carbonyl carbon by the two trifluoromethyl groups, making it highly electrophilic and susceptible to nucleophilic attack by the catalytic serine residue in the active site of a carboxylesterase. This interaction can lead to the formation of a stable covalent adduct or a tightly bound transition-state analog, resulting in potent inhibition.
Caption: Proposed mechanism of carboxylesterase inhibition.
Protocol: Carboxylesterase Inhibition Assay
This protocol provides a general method for assessing the inhibitory potential of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile against a model carboxylesterase, such as porcine liver esterase (PLE) or human carboxylesterase 1 (hCE1).
Materials:
-
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
-
Carboxylesterase (e.g., Porcine Liver Esterase, Sigma-Aldrich)
-
p-Nitrophenyl acetate (pNPA) or other suitable chromogenic/fluorogenic substrate
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
DMSO (for inhibitor stock solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile in DMSO.
-
Prepare a 1 mg/mL stock solution of the carboxylesterase in the assay buffer.
-
Prepare a 100 mM stock solution of pNPA in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add 188 µL of assay buffer to each well.
-
Add 2 µL of a serial dilution of the inhibitor stock solution to the wells to achieve a range of final inhibitor concentrations (e.g., 0.1 nM to 100 µM). Include a control well with 2 µL of DMSO.
-
Add 5 µL of the enzyme stock solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 5 µL of the pNPA stock solution to each well.
-
Immediately measure the absorbance at 405 nm (for pNPA) kinetically for 10-15 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for the carboxylesterase inhibition assay.
Application II: A Potential Substrate for Nitrile-Metabolizing Enzymes
The presence of a nitrile group in 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile opens up the possibility of its enzymatic transformation by nitrile hydratases and amidases. These enzymes are key players in the microbial degradation of nitriles and are of significant interest for biocatalysis.[5][6]
The Nitrile Hydratase-Amidase Pathway
Nitrile hydratases catalyze the hydration of a nitrile to its corresponding amide. Subsequently, an amidase can hydrolyze the amide to a carboxylic acid and ammonia. Investigating whether 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile can be processed through this pathway could reveal novel biocatalytic routes for the synthesis of valuable fluorinated carboxylic acids.
Caption: The nitrile hydratase-amidase pathway.
Protocol: Screening for Nitrile Hydratase and Amidase Activity
This protocol describes a method to screen for the enzymatic conversion of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile using whole microbial cells or cell-free extracts known to possess nitrile hydratase and amidase activity (e.g., from Rhodococcus or Pseudomonas species).
Materials:
-
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
-
Microbial culture or cell-free extract containing nitrile hydratase/amidase
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.0
-
Acetonitrile (for sample extraction)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Reaction:
-
Prepare a 100 mM stock solution of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile in DMSO.
-
In a microcentrifuge tube, combine 900 µL of reaction buffer and 50 µL of the microbial cell suspension or cell-free extract.
-
Pre-warm the mixture to the optimal temperature for the enzyme (typically 25-37°C).
-
-
Initiation and Incubation:
-
Start the reaction by adding 50 µL of the substrate stock solution to achieve a final concentration of 5 mM.
-
Incubate the reaction mixture at the optimal temperature with shaking.
-
Take aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
-
Sample Quenching and Analysis:
-
Quench the reaction in the aliquots by adding an equal volume of acetonitrile.
-
Centrifuge the samples to pellet any cells or precipitated protein.
-
Analyze the supernatant by HPLC to monitor the disappearance of the substrate and the appearance of potential products (the corresponding amide and carboxylic acid).
-
-
HPLC Analysis:
-
Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile at a wavelength where the substrate and potential products have significant absorbance (e.g., 254 nm).
-
Retention times of the potential products can be compared to synthesized standards if available.
-
Caption: Workflow for nitrile hydratase/amidase screening.
Conclusion and Future Perspectives
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile represents a versatile tool for researchers in enzymology and drug discovery. Its potential as a potent carboxylesterase inhibitor warrants further investigation for applications in modulating drug metabolism and enhancing the efficacy of ester-containing therapeutics.[7][8] Furthermore, its unique structure presents an intriguing possibility for exploring novel biocatalytic transformations via nitrile-metabolizing enzymes. The protocols provided in this guide offer a solid starting point for elucidating the enzymatic interactions of this promising compound, paving the way for its application in the development of new therapeutic agents and biocatalytic processes.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Wadkins, R. M., Hyatt, J. L., Edwards, C. C., & Potter, P. M. (2007). Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds. Molecular pharmacology, 71(3), 713-723.
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Martínková, L., & Křen, V. (2010). Nitrile- and amide-converting microbial enzymes: stereo-, regio- and chemoselectivity.
- Redinbo, M. R., & Potter, P. M. (2005). Mammalian carboxylesterases: from drug metabolism to protein engineering. Drug metabolism reviews, 37(1), 43-76.
- Martínková, L., Vejvoda, V., Kaplan, O., Křen, V., Bezouška, K., & Cantarella, M. (2009). Nitrile hydratases and amidases in chemoenzymatic synthesis. Biotechnology letters, 31(11), 1629-1637.
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- La-Venia, A., & Redinbo, M. R. (2014). Carboxylesterase inhibitors.
- Wheelock, C. E., Shan, G., & Hammock, B. D. (2006). Clinical importance of carboxylesterases in drug disposition and metabolism. Clinical pharmacokinetics, 45(6), 543-556.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. metabolomics.se [metabolomics.se]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 7. 3,5-Bis(trifluoromethyl)benzonitrile | C9H3F6N | CID 96746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
Welcome to the technical support center for the purification of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-proven insights to help you achieve the highest possible purity for your compound.
Understanding the Chemistry of Purification
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a β-ketonitrile. The key to its successful purification lies in understanding its chemical properties, particularly the acidity of the methylene protons (the -CH₂- group) situated between the carbonyl and nitrile groups. These protons are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyl and nitrile functionalities, which stabilize the resulting carbanion. This acidity can be exploited for a highly effective acid-base extraction, a technique that is often overlooked but can be a powerful first step in purification.
The synthesis of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is typically achieved through a Claisen condensation reaction between a 3,5-bis(trifluoromethyl)benzoate ester and acetonitrile.[1][2] This knowledge is critical for anticipating potential impurities, which may include unreacted starting materials and by-products from side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile?
A1: Given the typical Claisen condensation synthesis, the most probable impurities are:
-
Unreacted 3,5-bis(trifluoromethyl)benzoate ester: This is a common impurity if the reaction has not gone to completion.
-
Unreacted acetonitrile: Usually removed during solvent evaporation due to its low boiling point.
-
Base used in the condensation: Such as sodium ethoxide or sodium hydride.
-
By-products from self-condensation of the ester: This is a possibility in Claisen-type reactions.[3]
-
Hydrolyzed product: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh acidic or basic workup conditions.[4][5]
Q2: What is the expected physical state of pure 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile?
Q3: What analytical techniques are recommended to assess the purity of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method to visually assess the number of components in your sample and to determine appropriate conditions for column chromatography.
-
Melting Point Analysis: A sharp melting point range close to the expected value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Can provide a quantitative assessment of purity.
Purification Protocols and Troubleshooting Guides
Method 1: Acid-Base Extraction
This method leverages the acidic nature of the β-ketonitrile to separate it from non-acidic impurities like the starting ester.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). The acidic 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Combine the aqueous layers. Wash the combined aqueous layers with a small amount of diethyl ether to remove any remaining neutral organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a 1 M aqueous solution of hydrochloric acid (HCl) until the solution is acidic (pH 2-3, check with pH paper). The purified 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Troubleshooting:
-
Problem: No precipitate forms upon acidification.
-
Solution: Your product may be more soluble in water than expected. Try extracting the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane). The protonated product should now be soluble in the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain your product.[7]
-
-
Problem: An emulsion forms during extraction.
-
Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirl. This can help to break up the emulsion.[8]
-
Caption: Acid-Base Extraction Workflow.
Method 2: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or a mixture like ethanol/water or hexanes/ethyl acetate) to find a suitable recrystallization solvent.[9]
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Add more hot solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting:
-
Problem: The product "oils out" instead of forming crystals.
-
Solution: This happens when the solute is too soluble in the solvent. Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
-
Problem: No crystals form upon cooling.
-
Solution: The solution may be too dilute. Evaporate some of the solvent and try cooling again. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[10]
-
Method 3: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[11]
Experimental Protocol:
-
TLC Analysis: First, run a TLC of your crude material to determine a suitable solvent system (mobile phase). A good solvent system will give your product an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a good starting point for many organic compounds.[12]
-
Column Packing: Pack a chromatography column with silica gel as the stationary phase, using the chosen mobile phase.[13]
-
Loading the Sample: Dissolve the crude product in a minimum amount of the mobile phase (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.
-
Elution: Run the column by adding the mobile phase to the top and collecting fractions at the bottom.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting:
-
Problem: The compounds are not separating on the column.
-
Solution: The mobile phase may be too polar. Try a less polar solvent system (e.g., increase the proportion of hexanes). If the compounds are very polar, you may need to switch to a more polar stationary phase like alumina.[14]
-
-
Problem: The compound is stuck on the column and won't elute.
-
Solution: The mobile phase is likely not polar enough. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.[14]
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. Purification [chem.rochester.edu]
managing steric hindrance in reactions of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
Welcome to the technical resource center for 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique chemical properties of this valuable synthetic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you manage the steric and electronic challenges posed by the 3,5-bis(trifluoromethyl)phenyl moiety and ensure the success of your experiments.
Introduction: The Double-Edged Sword of the 3,5-Bis(Trifluoromethyl)Phenyl Group
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a highly versatile precursor for a variety of heterocyclic compounds, particularly in medicinal chemistry for creating potent bioactive molecules.[1][2] The two trifluoromethyl (CF₃) groups are its defining feature, providing both significant advantages and distinct challenges:
-
Electronic Effects : The potent electron-withdrawing nature of the two CF₃ groups significantly increases the electrophilicity of the benzoyl carbonyl carbon and the acidity of the methylene protons, enhancing reactivity towards nucleophiles.
-
Steric Hindrance : Conversely, the sheer bulk of these CF₃ groups creates a sterically congested environment around the reactive centers. This hindrance can dramatically slow down or even prevent reactions that would otherwise be facile with less substituted analogues.[3]
This guide focuses on practical strategies to overcome the steric challenges while leveraging the compound's beneficial electronic properties.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 3,5-bis(trifluoromethyl)benzoylacetonitrile so slow compared to reactions with simpler benzoylacetonitriles?
A1: The primary reason is steric hindrance. The two bulky trifluoromethyl groups ortho to the benzoyl group physically block the trajectory of incoming nucleophiles, slowing down the rate of attack on the carbonyl carbon.[3] While electronically the carbonyl is highly activated, the kinetic barrier imposed by this steric shield is often the rate-limiting factor.
Q2: I am observing incomplete conversion even after extended reaction times. What is the likely cause?
A2: In addition to the kinetic issues mentioned in Q1, a non-optimal equilibrium position could be the cause. Steric congestion in the product can sometimes lead to a less favorable thermodynamic profile. However, it is more likely that the activation energy required for the reaction is too high to be efficiently overcome at your current reaction temperature. The reactants may be slowly degrading over the extended reaction time, leading to a stall in conversion.
Q3: Are there any specific safety considerations when working with reagents used to overcome steric hindrance?
A3: Yes. When employing strategies like using stronger bases (e.g., NaH, KHMDS) or organometallic reagents, strict anhydrous and inert atmosphere techniques (e.g., using nitrogen or argon) are critical.[4] Some reagents, like those derived from fluoroform, can be challenging to handle.[5] Furthermore, when using high-energy methods like microwave irradiation, ensure you are using sealed vessels rated for the pressures and temperatures you intend to reach to avoid solvent flashing or vessel failure.
Q4: How does the 3,5-bis(trifluoromethyl)phenyl group influence product stability and properties?
A4: This moiety imparts unique properties. It significantly increases the lipophilicity of the final molecule, which can be crucial for bioavailability in drug candidates. The CF₃ groups are also metabolically very stable. However, the steric bulk can influence the crystal packing and solid-state properties of your final compound.
Troubleshooting Guide: Overcoming Steric Hindrance in Practice
This section addresses specific experimental failures and provides actionable solutions.
Problem 1: Low to No Yield in Knorr Pyrazole Synthesis
Scenario: You are attempting a classic Knorr pyrazole synthesis by reacting 3,5-bis(trifluoromethyl)benzoylacetonitrile with a substituted hydrazine (e.g., phenylhydrazine) in ethanol with acetic acid catalysis, but you observe only starting materials or trace product after 24 hours at reflux.[6][7]
Root Cause Analysis: The initial nucleophilic attack of the hydrazine on the sterically shielded benzoyl carbonyl is the kinetically hindered, rate-determining step. The standard conditions (mild acid catalysis in a protic solvent at moderate temperature) do not provide sufficient energy to overcome the activation barrier.
Solutions & Protocols:
| Strategy | Recommended Action | Rationale |
| 1. Increase Reaction Energy | Switch to a higher boiling point solvent like toluene or xylene and reflux, or utilize microwave irradiation. | Provides the necessary thermal energy to overcome the steric barrier, often reducing reaction times from days to minutes. |
| 2. Lewis Acid Catalysis | Add a catalytic amount (5-10 mol%) of a Lewis acid, such as Sc(OTf)₃ or Yb(OTf)₃. | The Lewis acid coordinates to the carbonyl oxygen, further increasing its electrophilicity and making it a more attractive target for the weakly nucleophilic hydrazine. |
| 3. Solvent Modification | Change the solvent from ethanol to a polar aprotic solvent like DMF or DMSO. | These solvents can better solvate cations and may accelerate reactions involving charged intermediates or transition states without interfering via hydrogen bonding. |
Protocol: Microwave-Assisted Knorr Pyrazole Synthesis
-
Reagent Preparation: In a 10 mL microwave-rated reaction vial, combine 3,5-bis(trifluoromethyl)benzoylacetonitrile (1.0 mmol, 1.0 eq), the desired hydrazine derivative (1.1 mmol, 1.1 eq), and 3 mL of glacial acetic acid.
-
Scientist's Note: Acetic acid serves as both the catalyst and a high-boiling polar solvent, ideal for microwave conditions.
-
-
Reaction Setup: Seal the vial with a septum cap. Place it in the cavity of a scientific microwave reactor.
-
Microwave Conditions: Irradiate the mixture at 120-150 °C for 15-45 minutes. Monitor the pressure to ensure it remains within the vial's safety limits.
-
Self-Validation: Monitor reaction progress by taking a small aliquot (if possible) and analyzing via TLC or LC-MS. The disappearance of the benzoylacetonitrile starting material is a key indicator.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-water. The pyrazole product will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL), combine the organic layers, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for purification.
Problem 2: Failure of C-Acylation or Alkylation at the Methylene Position
Scenario: You are attempting to deprotonate the active methylene group using a standard base like sodium ethoxide in ethanol, followed by the addition of an electrophile (e.g., an acyl chloride or alkyl halide). The reaction yields no desired product, and you recover your starting material or see decomposition.
Root Cause Analysis: While the methylene protons are highly acidic (pKa estimated in the range of 9-11 in DMSO), the resulting carbanion is sterically shielded by both the bulky 3,5-bis(trifluoromethyl)phenyl group on one side and the nitrile group on the other. A bulky electrophile may be unable to approach the nucleophilic carbon. Furthermore, using a base like sodium ethoxide in ethanol can lead to competitive reactions, such as reversible Claisen-type condensation or decomposition.
Solutions & Protocols:
| Strategy | Recommended Action | Rationale |
| 1. Use a Non-Nucleophilic, Hindered Base | Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an anhydrous aprotic solvent (e.g., THF, DME). | These bases irreversibly deprotonate the methylene group without the risk of adding to the carbonyl. The use of an aprotic solvent prevents proton-shuttling side reactions. |
| 2. Optimize Electrophile and Temperature | Use a highly reactive, less bulky electrophile if possible. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions. | Low temperatures can help control the exotherm of the deprotonation and subsequent alkylation/acylation, improving selectivity and reducing decomposition pathways. |
| 3. Consider Alternative Activation | For C-acylation, consider converting the electrophile to a more reactive species, such as using a mixed anhydride, or employing specific coupling agents known to work in hindered environments. | Standard acyl chlorides might not be reactive enough to overcome the steric barrier efficiently. |
Protocol: C-Alkylation using KHMDS
-
Setup: Under an inert atmosphere of dry nitrogen or argon, dissolve 3,5-bis(trifluoromethyl)benzoylacetonitrile (1.0 mmol, 1.0 eq) in 10 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of KHMDS (1.05 mmol, 1.05 eq, typically 0.5 M or 1.0 M in THF) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Scientist's Note: The formation of the potassium enolate should be rapid and complete. A color change is often observed.
-
-
Alkylation: Add the alkyl halide (1.1 mmol, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Self-Validation: The reaction can be quenched at different time points to track progress via LC-MS. Success is marked by the appearance of a new peak with the expected mass of the alkylated product.
-
-
Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add 20 mL of water, and extract with diethyl ether or ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Summary of Key Recommendations
| Parameter | Recommendation for Hindered Substrates | Justification |
| Temperature | Elevated temperatures (reflux in high-boiling solvents or microwave) | Provides sufficient kinetic energy to overcome steric activation barriers. |
| Catalysis | Use of strong Lewis acids (for carbonyl reactions) or strong, non-nucleophilic bases (for methylene reactions). | Enhances the intrinsic reactivity of the functional groups to compensate for poor accessibility. |
| Solvents | Anhydrous, aprotic solvents (THF, DMF, Toluene). | Prevents unwanted side reactions with protic solvents and can improve the efficacy of bases and catalysts. |
| Reagents | Use more reactive, less sterically demanding reagents where possible. | A less bulky nucleophile or electrophile will have a lower steric barrier to approach the reaction center. |
References
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 2021. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI, 2021. [Link]
-
Steric hindrance. YouTube, 2013. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube, 2021. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. European Journal of Organic Chemistry, 2020. [Link]
-
Synthesis of 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE. PrepChem.com. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 2021. [Link]
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
stability of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile in different solvents
Welcome to the technical support center for 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. Our goal is to empower you with the scientific understanding to anticipate potential challenges and ensure the integrity of your experiments.
Introduction to the Stability of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a highly functionalized molecule with unique electronic properties conferred by the two strongly electron-withdrawing trifluoromethyl groups. These groups significantly influence the reactivity and stability of the entire molecule. The primary stability concerns for this β-ketonitrile revolve around two key chemical features:
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile exists as an equilibrium between its keto and enol forms. The position of this equilibrium is highly dependent on the solvent environment.
-
Hydrolysis of the Nitrile Group: The nitrile functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of an amide and subsequently a carboxylic acid. The electron-withdrawing nature of the trifluoromethyl groups can influence the rate of this process.
This guide will provide a detailed exploration of these stability considerations and practical advice for handling and using this compound in your research.
Frequently Asked Questions (FAQs)
Q1: In which solvents is 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile soluble?
Based on analogous compounds like benzoylacetonitrile, it is expected to have slight solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol.[1][2] Acetonitrile is also a likely solvent.[3] Due to the fluorinated nature of the molecule, solubility may be enhanced in fluorinated solvents. Always determine the solubility for your specific application and concentration.
Q2: What are the main degradation pathways for this compound?
The primary degradation pathway to be aware of is the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, proceeding first to the corresponding amide and then to the carboxylic acid. The presence of strong electron-withdrawing trifluoromethyl groups can make the carbonyl carbon more electrophilic and potentially influence the rate of hydrolysis.
Q3: Is the compound sensitive to air or moisture?
Given the potential for hydrolysis, it is prudent to handle 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile as a moisture-sensitive compound. For long-term storage, it should be kept in a tightly sealed container in a dry, dark place.[1][2] For solution-based experiments, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is recommended, especially if the experiment is to be run for an extended period or at elevated temperatures.
Q4: How do the trifluoromethyl groups affect the stability of the molecule?
The two trifluoromethyl groups are potent electron-withdrawing groups. Their effects are twofold:
-
Increased Acidity: They significantly increase the acidity of the α-protons (the CH2 group between the carbonyl and nitrile). The predicted pKa of the parent compound, benzoylacetonitrile, is around 7.78, making it already quite acidic.[1][2] The addition of two trifluoromethyl groups will lower this pKa further, making the compound susceptible to deprotonation by even weak bases.
-
Increased Electrophilicity: They withdraw electron density from the benzoyl ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This can enhance the rate of reactions involving nucleophiles, including degradation reactions like hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of the compound from a reaction mixture. | Degradation in a protic solvent. Protic solvents like methanol or ethanol can act as nucleophiles and may cause solvolysis of the benzoyl group or hydrolysis of the nitrile, especially at elevated temperatures or in the presence of acids or bases. A study on benzoyl peroxide showed rapid decomposition in methanol.[4] | Switch to an aprotic solvent such as acetonitrile, THF, or DMSO. If a protic solvent is required, run the reaction at the lowest possible temperature and for the shortest duration. |
| Unexpected side products are observed in my reaction. | Base-catalyzed side reactions. The high acidity of the α-protons means that even weak bases can deprotonate the compound, forming a resonance-stabilized carbanion. This nucleophile can then participate in undesired side reactions. | If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base. Alternatively, protect the acidic proton if the reaction chemistry allows. |
| Inconsistent analytical results (e.g., HPLC peak area changes over time). | Equilibration between keto and enol forms. The keto-enol tautomerism is a dynamic equilibrium that can be influenced by solvent polarity.[5] Changes in the solvent composition of your sample (e.g., during dilution) can shift this equilibrium, leading to changes in the UV-Vis spectrum and HPLC peak shape or area. | Allow solutions to equilibrate for a consistent period before analysis. When developing an HPLC method, ensure that the mobile phase conditions do not cause on-column tautomerization. |
| Compound appears to be degrading in DMSO. | Trace water in DMSO. While DMSO is an aprotic solvent, it is hygroscopic and can contain trace amounts of water, which can lead to slow hydrolysis over time, especially if the solution is stored.[6] | Use anhydrous DMSO for preparing stock solutions. Store solutions under an inert atmosphere and at low temperatures (-20°C) for long-term storage. |
Keto-Enol Tautomerism and Solvent Effects
The equilibrium between the keto and enol tautomers of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a critical factor to consider in both reactions and analysis.
Caption: Keto-enol tautomerism of benzoylacetonitrile.
Studies on analogous β-ketonitriles have shown that the keto-enol equilibrium is significantly influenced by the solvent.[5]
-
Non-polar, aprotic solvents (e.g., chloroform, dichloromethane): The keto form is generally favored.
-
Polar, aprotic solvents (e.g., DMSO, acetone): The enol form is often more stable. This is because the more polar enol form is better solvated by polar solvents.[5]
-
Protic solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to complex solvation effects. The equilibrium position will depend on the specific solvent and the substitution pattern of the β-ketonitrile.
Table 1: Expected Predominant Tautomer in Different Solvents
| Solvent Class | Examples | Expected Predominant Tautomer | Rationale |
| Non-polar Aprotic | Toluene, Hexane, Chloroform | Keto | Less effective at solvating the more polar enol form. |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Enol | Stabilizes the more polar enol tautomer through dipole-dipole interactions.[5] |
| Polar Protic | Methanol, Ethanol, Water | Varies | Can stabilize both forms through hydrogen bonding. The equilibrium is sensitive to the specific interactions. |
Experimental Protocol: Assessing the Stability of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile in a Chosen Solvent
This protocol provides a general framework for evaluating the stability of the compound in a solvent of interest using HPLC.
Objective: To determine the rate of degradation of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile in a selected solvent over time at a specific temperature.
Materials:
-
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
-
Solvent of interest (HPLC grade)
-
Volumetric flasks
-
HPLC vials
-
HPLC system with a UV detector
Protocol:
-
Prepare a stock solution: Accurately weigh a known amount of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile and dissolve it in the chosen solvent in a volumetric flask to a final concentration of approximately 1 mg/mL.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and inject it into the HPLC system. This will serve as your time-zero reference.
-
Incubation: Store the stock solution at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation). Protect the solution from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and inject it into the HPLC.
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the compound remaining versus time to determine the degradation kinetics.
-
Caption: Experimental workflow for stability assessment.
Potential Degradation Pathway: Nitrile Hydrolysis
The most probable degradation pathway in the presence of water (even in trace amounts in hygroscopic solvents) is the hydrolysis of the nitrile group.
Caption: Nitrile hydrolysis degradation pathway.
Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water.[7] Under basic conditions, hydroxide directly attacks the electrophilic nitrile carbon.
Concluding Remarks
The stability of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is intrinsically linked to its unique electronic structure. The presence of two powerful electron-withdrawing trifluoromethyl groups enhances the acidity of the α-protons and increases the electrophilicity of the carbonyl and nitrile carbons. This renders the molecule susceptible to degradation, particularly through hydrolysis, and influences its tautomeric equilibrium in different solvents.
By understanding these underlying principles and exercising caution in solvent selection and experimental conditions, researchers can effectively mitigate stability issues and ensure the reliability and reproducibility of their results. When in doubt, performing a preliminary stability study in your solvent system of choice is a prudent course of action.
References
- Ruiz, D. L., et al. "Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies." Journal of Physical Organic Chemistry 23.11 (2010): 1034-1040.
-
PubChem. Benzoylacetonitrile. National Center for Biotechnology Information. [Link]
-
Hongo, T., Hikage, S., & Sato, A. (2006). Stability of Benzoyl Peroxide in Methyl Alcohol. Dental materials journal, 25(2), 298–302. [Link]
- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(2), 1-1.
- Journal of the Chemical Society B: Physical Organic. "An n.m.r. study of keto–enol tautomerism in β-diketones." (1969): 219-226.
-
PubChem. (3,5-Bis(trifluoromethyl)phenyl)acetonitrile. National Center for Biotechnology Information. [Link]
- Beilstein Journal of Organic Chemistry. "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones." 15 (2019): 2930-2938.
-
PrepChem. Synthesis of 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE. [Link]
- Journal of Food and Drug Analysis.
-
Chemistry LibreTexts. Reactivity of Nitriles. [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
-
Organic Chemistry Portal. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. [Link]
-
PubMed. "Acetonitrile as solvent for protein interaction analysis." International journal of biological macromolecules 118.Pt A (2018): 1286-1290. [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
- Journal of Applied Pharmaceutical Science. "A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk." 13.08 (2023): 140-147.
- Dallmann, A., et al. "Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs."
-
ResearchGate. Biodegradation of methanol in a batch reactor by a microbial flora isolated from a wastewater treatment plant sludge at Elmenia in Constantine. [Link]
-
Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
ResearchGate. NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
- National Institutes of Health. "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry." RSC advances 12.21 (2022): 13261-13287.
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Nanalysis. β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
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Technical Support Center: Preventing Self-Condensation of Acetonitrile in Synthesis
Welcome to the technical support center for chemists, researchers, and process development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet troublesome side reaction in organic synthesis: the self-condensation of acetonitrile. When used as both a solvent and a reagent, particularly under basic conditions, acetonitrile can react with itself, leading to reduced yields, complex product mixtures, and purification challenges. This document offers expert insights and field-proven protocols to help you understand, prevent, and troubleshoot this issue effectively.
Section 1: The Underlying Chemistry: The Thorpe-Ziegler Reaction
The self-condensation of acetonitrile is a classic example of the Thorpe-Ziegler reaction , a base-catalyzed carbon-carbon bond formation between two nitrile molecules.[1][2][3] The reaction proceeds via the deprotonation of the α-carbon of acetonitrile, which is weakly acidic (pKa ≈ 31.3 in DMSO).[4] This generates a nucleophilic carbanion (⁻CH₂CN) that subsequently attacks the electrophilic carbon of the nitrile group on a second acetonitrile molecule. The resulting imine intermediate then tautomerizes to the more stable β-enaminonitrile, commonly known as diacetonitrile.
This side reaction is highly dependent on the reaction conditions, primarily the strength of the base, temperature, and concentration. Understanding this mechanism is the first step toward controlling it.
Caption: Mechanism of acetonitrile self-condensation.
Section 2: Troubleshooting Guide
This section addresses issues when self-condensation is already suspected or confirmed in your experiment.
Q1: My reaction with a strong base in acetonitrile gave a low yield and a polar, yellow-brown byproduct. Could this be self-condensation?
A1: Yes, this is a classic signature of acetonitrile self-condensation. The resulting β-enaminonitrile is a conjugated system that is often colored and more polar than the starting materials. When a strong base like sodium hydroxide, potassium tert-butoxide, or an organolithium is used at or above room temperature, deprotonation of the acetonitrile solvent becomes competitive with your desired reaction, leading to the formation of this byproduct and consuming your base.[5]
Q2: How can I definitively identify the self-condensation byproduct?
A2: The primary byproduct is 3-aminocrotononitrile (diacetonitrile). You can identify it using standard analytical techniques:
-
¹H NMR: Look for characteristic signals of the enamine protons (a broad singlet, often around 4.5-5.5 ppm), a vinyl proton (a singlet around 4.0-4.5 ppm), and a methyl group (a singlet around 1.8-2.0 ppm). The exact shifts can vary with solvent and concentration.
-
Mass Spectrometry (MS): The byproduct will have a molecular weight corresponding to two acetonitrile molecules. For ESI-MS, you will observe an [M+H]⁺ ion at m/z = 83.06.
-
Infrared (IR) Spectroscopy: Look for a strong, conjugated nitrile stretch (C≡N) around 2180-2200 cm⁻¹ (shifted from the ~2250 cm⁻¹ of acetonitrile) and N-H stretching bands for the primary amine around 3200-3400 cm⁻¹.
Q3: The byproduct has already formed. How can I remove it from my desired product?
A3: Purification can be challenging due to the byproduct's polarity and potential for further reactions.
-
Aqueous Wash: The enaminonitrile has some water solubility and is basic. An acidic wash (e.g., with dilute HCl or NH₄Cl solution) can protonate the amine, forming a salt and increasing its solubility in the aqueous layer. Caution: Perform this carefully, as strong acids can potentially hydrolyze your desired product or the byproduct.
-
Column Chromatography: Silica gel chromatography is often effective. The polar enaminonitrile will have a strong affinity for silica. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can effectively separate it from less polar products.
-
Recrystallization/Distillation: If your product is a solid, recrystallization may be effective if a suitable solvent system can be found that leaves the byproduct in the mother liquor. If your product is a volatile liquid, distillation may be possible, but be aware that heating can sometimes promote further side reactions.
Caption: Troubleshooting workflow for suspected self-condensation.
Section 3: Proactive Prevention: FAQs for Experimental Design
Designing your experiment to suppress the Thorpe-Ziegler reaction from the outset is the most effective strategy.
Q1: What are the most critical factors to control?
A1: The two most critical parameters are base strength and temperature . The deprotonation of acetonitrile is the initiating step, so using a base that is just strong enough for your desired reaction but not excessively strong is key. Secondly, the self-condensation has a higher activation energy than many desired reactions, so lowering the temperature dramatically slows this side reaction while still allowing your primary pathway to proceed.
Q2: How do I select the right base?
A2: The goal is to choose a base with a conjugate acid pKa that is high enough to deprotonate your intended substrate but as low as possible to minimize deprotonation of acetonitrile (pKa ≈ 31.3 in DMSO).
| Base | Common Formula | Approx. pKa of Conjugate Acid (in DMSO) | Suitability with Acetonitrile |
| High Risk | |||
| n-Butyllithium | n-BuLi | ~50 | Very high risk. Deprotonates acetonitrile rapidly. |
| Lithium Diisopropylamide | LDA | ~36 | High risk. Strong, non-nucleophilic base that readily deprotonates. |
| Sodium Hydride | NaH | ~35 | High risk, especially at elevated temperatures. |
| Potassium tert-Butoxide | KOtBu | ~32 | High risk. Commonly implicated in self-condensation.[6] |
| Moderate Risk | |||
| Sodium Hydroxide | NaOH | ~31 | Moderate to high risk, especially in high concentrations or at heat.[7] |
| Sodium Ethoxide | NaOEt | ~29 | Moderate risk. Use with caution, preferably at low temperatures. |
| Lower Risk | |||
| 1,8-Diazabicycloundec-7-ene | DBU | ~24 | Lower risk. Often a good choice for E2 eliminations. |
| Potassium Carbonate | K₂CO₃ | ~18 (for HCO₃⁻) | Low risk. Generally not strong enough to deprotonate acetonitrile. |
| Triethylamine | Et₃N | ~19 | Very low risk. Suitable for scavenging acid, not deprotonation. |
Q3: What is the optimal temperature range?
A3: Whenever using a high-risk base (e.g., KOtBu, NaH), you should start your reaction at 0 °C or below . For extremely strong bases like organolithiums, temperatures of -40 °C to -78 °C are highly recommended. A good practice is to cool the solution of your substrate in acetonitrile first, then add the base slowly while maintaining the low temperature.
Q4: Does the order or rate of reagent addition matter?
A4: Absolutely. This is a crucial kinetic consideration.
-
Slow Addition: Never add the base all at once. Add it slowly (e.g., dropwise via syringe or as portions of a solid) to the reaction mixture. This keeps the instantaneous concentration of the base low, reducing the rate of acetonitrile deprotonation.
-
"Normal" Addition: Add the base to the solution containing your primary substrate and acetonitrile. This allows the base to react with the more acidic substrate first.
-
"Inverse" Addition: In some cases, adding the substrate/acetonitrile mixture to a slurry of the base can be effective, but this requires excellent temperature control.
Q5: Are there safer base alternatives for sensitive reactions?
A5: Yes. If your substrate is sufficiently acidic, consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), often with a phase-transfer catalyst if solubility is an issue.[8] For eliminations or other reactions, non-nucleophilic organic bases like DBU or proton sponges can be excellent choices that are not strong enough to cause self-condensation.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Reaction at Low Temperature
This protocol provides a template for an alkylation reaction where acetonitrile self-condensation is a risk.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add your substrate (1.0 eq) and dry acetonitrile to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Cooling: Cool the stirred solution to -10 °C using an ice-salt bath. For more sensitive reactions, use a dry ice/acetone bath to achieve -78 °C.
-
Base Preparation: In a separate flask, dissolve the strong base (e.g., KOtBu, 1.1 eq) in dry acetonitrile or THF. Note: If using NaH, it can be added as a mineral oil dispersion directly in portions.
-
Slow Addition: Transfer the base solution to the dropping funnel and add it dropwise to the cooled substrate solution over 20-30 minutes, ensuring the internal temperature does not rise above the set point (e.g., -5 °C).
-
Stirring: After the addition is complete, allow the reaction to stir at the low temperature for a predetermined time (e.g., 1 hour) to ensure complete deprotonation of the substrate.
-
Electrophile Addition: Add the electrophile (1.0-1.2 eq) dropwise, again maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature over several hours or let it stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once complete, cool the reaction back to 0 °C and quench carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Proceed with standard aqueous workup and extraction.
Protocol 2: Small-Scale Screening of Reaction Conditions
Before committing to a large-scale reaction, screen different bases and temperatures.
-
Array Setup: In parallel, set up 3-4 small reaction vials (e.g., 4 mL vials with stir bars).
-
Reagent Addition: To each vial, add your substrate and acetonitrile.
-
Condition Variables:
-
Vial 1: Add K₂CO₃ at room temperature.
-
Vial 2: Cool to 0 °C, add DBU.
-
Vial 3: Cool to 0 °C, add KOtBu slowly.
-
Vial 4: Cool to -40 °C, add KOtBu slowly.
-
-
Analysis: After a set time (e.g., 2 hours), quench a small aliquot from each reaction and analyze by LC-MS or TLC to compare product formation versus the formation of the m/z = 83 byproduct. This will quickly identify the optimal conditions for minimizing the side reaction while maximizing product yield.
References
-
Qin, C., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3538. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1–203. [Link]
-
Zhang, W., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 12(48), 29840–29843. [Link]
-
PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans., 85, 1726–1761. [Link]
-
Ziegler, K., et al. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit 9 bis 17 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]
-
Chem Safety Pro. (2025). Dangers of Mixing Acetonitrile & Strong Aqueous Base. YouTube. [Link]
- Google Patents. (2019). CN109232312A - The method for continuously synthesizing of benzene acetonitrile.
Sources
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- 2. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. CN109232312A - The method for continuously synthesizing of benzene acetonitrile - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Substituted Benzoylacetonitriles
Welcome to a comprehensive examination of benzoylacetonitrile and its derivatives. In drug discovery and materials science, the ability to fine-tune a molecule's reactivity is paramount. Benzoylacetonitrile is a classic example of a versatile building block, prized for its dual functionality: a reactive ketone and a nitrile group, bridged by an exceptionally active methylene (-CH₂-) group. This guide delves into how the strategic placement of electron-withdrawing groups (EWGs) on the benzoyl ring quantitatively enhances this reactivity. We will move beyond simple procedural descriptions to explore the causal electronic effects, supported by comparative data and validated experimental protocols.
The Heart of Reactivity: The Active Methylene Group
Benzoylacetonitrile's utility stems from the high acidity of the protons on the α-carbon, nestled between the phenylketone and nitrile moieties. Both the carbonyl (C=O) and cyano (C≡N) groups are potent electron-withdrawing groups. They act in concert to stabilize the resulting carbanion (an enolate) through resonance and inductive effects, making the methylene protons readily abstractable by even mild bases.
The introduction of an additional EWG (such as a nitro, cyano, or halide group) onto the para or ortho position of the benzoyl ring further amplifies this effect. By pulling electron density away from the carbanionic center through the phenyl ring's π-system, these substituents provide additional stabilization to the conjugate base. This increased stabilization translates to a lower pKa value for the active methylene protons, making the substituted benzoylacetonitrile a stronger carbon acid.[1][2] Consequently, carbanion formation occurs more rapidly and under milder conditions, accelerating subsequent reactions.[3]
The following diagram illustrates this fundamental electronic principle.
Caption: Electronic effect of an EWG on the benzoylacetonitrile core.
Quantitative Comparison: Substituent Effects on Acidity and Reactivity
The Hammett equation provides a framework for quantifying the electronic influence of substituents on a reaction's rate or equilibrium.[4] Electron-withdrawing groups are characterized by positive Hammett sigma (σ) values. A larger σ value corresponds to a greater electron-withdrawing effect and, in this context, a more acidic active methylene group.
The table below provides a comparative overview of Hammett constants and their expected impact on the reactivity of various para-substituted benzoylacetonitriles. While precise pKa values can vary with solvent, these trends are consistently observed.
| Substituent (p-X) | Hammett Constant (σₚ) | Expected pKa (Relative to X=H) | Expected Reactivity Trend |
| -H (Unsubstituted) | 0.00 | Baseline | Baseline |
| -Cl (Chloro) | +0.23 | Lower | Faster |
| -Br (Bromo) | +0.23 | Lower | Faster |
| -CN (Cyano) | +0.66 | Significantly Lower | Much Faster |
| -NO₂ (Nitro) | +0.78 | Most Acidic / Lowest pKa | Fastest |
Data synthesized from established principles of physical organic chemistry.[4][5]
This enhanced acidity directly translates to superior performance in a variety of canonical synthetic transformations.
Case Study: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction for synthesizing highly functionalized 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry.[6][7] The reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The initial and rate-determining step is often the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8][9]
Comparative Performance
Using a more acidic benzoylacetonitrile derivative (e.g., 4-nitrobenzoylacetonitrile) significantly accelerates the initial condensation and often leads to higher yields under milder conditions or in shorter reaction times compared to the unsubstituted parent compound.
| Reactant | Product Yield (%) | Reaction Time (hours) |
| Benzoylacetonitrile | ~75% | 4 |
| 4-Nitrobenzoylacetonitrile | >90% | 1.5 |
Representative data based on typical outcomes for the Gewald reaction.
The workflow for this comparison is straightforward.
Caption: Standard experimental workflow for the Gewald synthesis.
Key Synthetic Applications & Reactivity Comparison
The enhanced reactivity of EWG-substituted benzoylacetonitriles is a general phenomenon. Below, we compare their utility across several fundamental organic reactions.
Knoevenagel Condensation
This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone.[10][11]
-
Mechanism: The reaction is initiated by the deprotonation of the active methylene group.
-
EWG Advantage: Substituted benzoylacetonitriles with lower pKa values undergo this initial deprotonation more readily, accelerating the reaction. This is particularly useful when condensing with less reactive ketones.[12]
Hantzsch Pyridine Synthesis
A multi-component reaction that produces dihydropyridines, which can be oxidized to pyridines.[13][14] The classical synthesis uses a β-ketoester, but active methylene nitriles are effective variants.
-
Mechanism: The synthesis involves a series of condensations and cyclizations. An enamine is formed, which then attacks a Knoevenagel-type adduct.
-
EWG Advantage: The enhanced rate of the initial Knoevenagel condensation step involving the substituted benzoylacetonitrile can improve the overall efficiency and yield of the multi-component assembly.[15]
Thorpe-Ziegler Reaction
A base-catalyzed intramolecular cyclization of dinitriles to form cyclic α-cyano ketones after hydrolysis.[16][17][18] While benzoylacetonitrile itself is a mononitrile, its active methylene can participate in intermolecular Thorpe-type condensations.[19][20]
-
Mechanism: A nitrile-stabilized carbanion attacks the electrophilic carbon of another nitrile group.
-
EWG Advantage: The increased acidity facilitates the formation of the initial carbanion, driving the condensation forward.
Vilsmeier-Haack Reaction
This reaction typically involves the formylation of electron-rich aromatic rings.[21][22][23] However, the Vilsmeier reagent (a chloroiminium ion) is also a suitable electrophile to react with highly active methylene compounds like benzoylacetonitriles, leading to the formation of β-chlorovinyl aldehydes.
-
Mechanism: The nucleophilic carbanion of the benzoylacetonitrile attacks the electrophilic Vilsmeier reagent.[24][25]
-
EWG Advantage: The greater concentration of the more stable carbanion at equilibrium, derived from the EWG-substituted benzoylacetonitrile, leads to a faster reaction with the Vilsmeier reagent.
Caption: Key steps in the Gewald synthesis highlighting the crucial carbanion intermediate.
Experimental Protocols
To ensure reproducibility and scientific integrity, we provide detailed, self-validating protocols.
Synthesis of 4-Nitrobenzoylacetonitrile
This protocol describes a robust Claisen condensation for preparing the starting material.
Materials:
-
Ethyl 4-nitrobenzoate (1.95 g, 10 mmol)
-
Anhydrous acetonitrile (1.23 mL, 30 mmol)
-
Sodium ethoxide (0.82 g, 12 mmol)
-
Anhydrous tetrahydrofuran (THF), 50 mL
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium ethoxide and 30 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve ethyl 4-nitrobenzoate and anhydrous acetonitrile in 20 mL of anhydrous THF.
-
Add the ester/nitrile solution dropwise to the stirred sodium ethoxide suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. The mixture will become a thick yellow slurry.
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of 20 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield yellow needles.
Comparative Gewald Synthesis
This protocol allows for a direct comparison of reactivity. Set up two parallel reactions, one with benzoylacetonitrile and one with 4-nitrobenzoylacetonitrile.
Materials:
-
Benzoylacetonitrile (or 4-Nitrobenzoylacetonitrile) (5 mmol)
-
Cyclohexanone (0.54 mL, 5.2 mmol)
-
Elemental sulfur (0.17 g, 5.3 mmol)
-
Morpholine (0.44 mL, 5 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the benzoylacetonitrile derivative, cyclohexanone, elemental sulfur, and ethanol.
-
Add the morpholine to the stirred suspension at room temperature.
-
Heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Record the time required for the disappearance of the starting benzoylacetonitrile.
-
Upon completion, cool the reaction to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product in a vacuum oven and calculate the yield.
Conclusion
The reactivity of benzoylacetonitriles can be predictably and significantly enhanced by the introduction of electron-withdrawing groups on the phenyl ring. This enhancement is rooted in the increased acidity of the active methylene protons, which facilitates the formation of the key nucleophilic carbanion intermediate. As demonstrated through comparative data and established synthetic protocols like the Gewald reaction, derivatives such as 4-nitrobenzoylacetonitrile offer substantial advantages in terms of reaction rates and yields. For researchers and drug development professionals, leveraging these substituent effects provides a powerful tool for optimizing synthetic routes and accelerating the discovery of novel chemical entities.
References
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ChemRxiv. (n.d.). Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. Retrieved from [Link]
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Quora. (2018). What is the effect of the electron withdrawing and releasing group on the benzene ring on the rate of reaction?. Retrieved from [Link]
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YouTube. (2021). Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
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YouTube. (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. Retrieved from [Link]
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Westheimer, F. H. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 2(4), 305-309. Retrieved from [Link]
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PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Retrieved from [Link]
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ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]
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Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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University of Florida Digital Collections. (1999). Synthesis and utility of some N-substituted benzotriazoles. Retrieved from [Link]
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ResearchGate. (2013). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]
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ResearchGate. (2022). Reactions of secondary and tertiary benzylic alcohols bearing.... Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Kinam Park. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Retrieved from [Link]
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YouTube. (2020). Knoevenagel condensation: Basic concept and mechanism & decarboxylation to α,β-unsaturated carbonyl. Retrieved from [Link]
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ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
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Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
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YouTube. (2015). Substituent Effects on pKa for Benzene. Retrieved from [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). Retrieved from [Link]
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Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
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MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]
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Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Retrieved from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzoylacetonitriles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to tuning function and efficacy. Benzoylacetonitrile, a versatile β-ketonitrile, serves as a crucial building block for a myriad of heterocyclic compounds, many of which form the core of pharmacologically active agents.[1] The introduction of fluorine into this scaffold represents a powerful strategy for modulating its physicochemical and biological properties. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated benzoylacetonitriles, supported by experimental data and protocols, to empower researchers in making informed decisions for their applications.
The Influence of Fluorination: A Physicochemical Perspective
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's electronic character, which in turn alters its acidity, lipophilicity, and conformational preferences.[2] These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
Acidity (pKa)
The acidity of the α-proton in benzoylacetonitriles is a key factor in their reactivity, particularly in base-catalyzed reactions. The electron-withdrawing nature of the fluorine atom, when substituted on the phenyl ring, is expected to increase the acidity of the methylene protons, resulting in a lower pKa value. This enhanced acidity can facilitate reactions such as deprotonation, making fluorinated analogs more reactive in certain synthetic transformations.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for drug absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on logP is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a decrease in lipophilicity due to the high electronegativity of fluorine.[3] For benzoylacetonitriles, the introduction of a fluorine atom onto the phenyl ring is generally expected to increase the logP value, potentially enhancing membrane permeability.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa | Predicted logP |
| Benzoylacetonitrile | C₉H₇NO | 145.16 | 82-83[4] | ~10.5 | ~1.3 |
| 4-Fluorobenzoylacetonitrile | C₉H₆FNO | 163.15 | 84-88[5] | <10.5 | >1.3 |
Note: Predicted values are based on established principles of physical organic chemistry and require experimental verification for precise comparison.
Keto-Enol Tautomerism: A Spectroscopic and Reactivity Standpoint
Benzoylacetonitriles exist as a mixture of keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.[6][7] Fluorination of the benzoyl ring can be expected to shift this equilibrium. The electron-withdrawing fluorine atom can stabilize the enol form through intramolecular hydrogen bonding.
A detailed NMR study would be required to precisely quantify the keto-enol ratio in both fluorinated and non-fluorinated benzoylacetonitriles in various solvents.[8] Such a study would provide valuable insights into their solution-state structure and how it might influence their reactivity in different reaction media.
Figure 1: Keto-enol tautomerism in benzoylacetonitrile.
Reactivity and Synthetic Applications
Both fluorinated and non-fluorinated benzoylacetonitriles are valuable intermediates in organic synthesis. Their active methylene group readily participates in a variety of condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated products.[9][10] The enhanced acidity of fluorinated benzoylacetonitriles may lead to faster reaction rates in base-catalyzed condensations.
These compounds are frequently used as precursors for the synthesis of various heterocyclic systems, including pyridines, pyrimidines, and pyrazoles, which are prevalent in many biologically active molecules.[11] The presence of a fluorine atom in the final heterocyclic product can significantly impact its biological activity.
Biological Activity: The Impact of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[12][13] Fluorination can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to improved potency.
-
Altered Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor.
While direct comparative biological data for simple fluorinated versus non-fluorinated benzoylacetonitriles is limited, studies on more complex molecules derived from these precursors consistently show that fluorination can dramatically alter biological activity.[14][15] For example, fluorinated derivatives of pharmacologically active heterocycles often exhibit enhanced potency and improved pharmacokinetic profiles.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of benzoylacetonitriles and the determination of key physicochemical properties. Researchers should consult specific literature for detailed procedures and safety precautions.
Synthesis of Non-Fluorinated Benzoylacetonitrile
This protocol is based on the Claisen condensation of ethyl benzoate with acetonitrile.[16]
Materials:
-
Ethyl benzoate
-
Acetonitrile
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl benzoate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide (2 equivalents) to the solution and stir.
-
Add acetonitrile (1 equivalent) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Figure 2: Workflow for the synthesis of non-fluorinated benzoylacetonitrile.
Synthesis of 4-Fluorobenzoylacetonitrile
This protocol describes a method for the preparation of 4-fluorobenzoylacetonitrile from methyl 4-fluorobenzoate and acetonitrile using an alkali metal as the base.[4]
Materials:
-
Methyl 4-fluorobenzoate
-
Acetonitrile
-
Sodium metal (or other alkali metal)
-
Absolute ether (optional, as co-solvent)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add acetonitrile (and optionally absolute ether).
-
Carefully add small pieces of sodium metal to the acetonitrile with stirring.
-
Heat the mixture to reflux to initiate the reaction.
-
Once the sodium has reacted, cool the mixture and add a solution of methyl 4-fluorobenzoate in acetonitrile dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a proton source (e.g., dilute acid).
-
Work up the reaction mixture as described for the non-fluorinated analog, including extraction and purification.
Figure 3: Workflow for the synthesis of 4-fluorobenzoylacetonitrile.
Determination of pKa
The pKa of benzoylacetonitriles can be determined using potentiometric titration.[1]
Procedure:
-
Prepare a standard solution of the benzoylacetonitrile derivative in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile to ensure solubility).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of logP
The shake-flask method is a common technique for determining the logP value.[3][17]
Procedure:
-
Prepare a solution of the benzoylacetonitrile derivative in a mixture of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Separate the n-octanol and water layers.
-
Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
The decision to use a fluorinated or non-fluorinated benzoylacetonitrile derivative should be guided by the specific application. Fluorination offers a powerful tool to fine-tune the physicochemical and biological properties of these important synthetic intermediates. By understanding the fundamental effects of fluorine substitution, researchers can rationally design and synthesize novel compounds with enhanced performance characteristics for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid in this endeavor.
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- Vishnevskiy, Y. V., et al. (2013). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics, 15(31), 12975-12984.
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- Ramasamy, K., et al. (2020). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 24(1), 108-125.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
